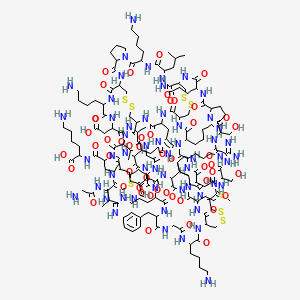
(+)-Carnitine Benzyl Ester Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzyl esters can be synthesized through various methods. One common method is the esterification of carboxylic acids with alcohols in the presence of a strong acid . Another method involves the reaction of carboxylic acids with benzyl alcohol .Molecular Structure Analysis
The molecular structure of benzyl esters involves a benzyl group (a benzene ring attached to a CH2 group) attached to an ester functional group . The ester functional group consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’) .Chemical Reactions Analysis
Esters, including benzyl esters, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the reaction of the ester with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Benzyl chloride, a compound related to benzyl esters, is a colorless liquid that fumes in moist air. It has a pungent odor and is irritating to the mucous membranes and the eyes . The solubility of benzyl chloride in water is 0.33 g/L at 4 ℃, 0.49 g/L at 20 ℃, and 0.55 g/L at 30 ℃ .Safety and Hazards
Direcciones Futuras
There is ongoing research into the synthesis and applications of benzyl esters. For example, researchers are exploring new methods for the synthesis of benzyl esters, including more environmentally friendly and cost-effective methods . There is also interest in the potential use of benzyl esters as antimicrobial agents .
Propiedades
IUPAC Name |
[(2R)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQGGDOPWFPBS-BTQNPOSSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Carnitine Benzyl Ester Chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)





![5-[(Dimethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B585811.png)

